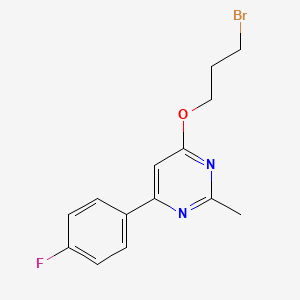![molecular formula C16H19NO5S B12613365 4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid CAS No. 920270-39-9](/img/structure/B12613365.png)
4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid is an organic compound with a complex structure that includes multiple ether linkages and a carboxylic acid group. This compound is a derivative of benzoic acid and is structurally related to other benzoic acid derivatives such as procaine and benzocaine. It has applications in various fields including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid involves several steps. One common method includes the reaction of 2-[2-(2-methoxyethoxy)ethoxy]ethanol with 4-methylbenzenesulfonyl chloride to form 2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate . This intermediate is then reacted with sodium azide to yield 3,6,9-trioxa-1-aminodecane, which is further reacted with benzoic acid derivatives to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tosyl group in the intermediate 2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate is a good leaving group for nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid has several scientific research applications:
Crystalline Architectures: The compound’s crystalline structure shows unique packing arrangements influenced by hydrogen bonding, which is significant in the study of molecular organization and crystal engineering.
Supramolecular and Macromolecular Columns: Derivatives of benzoic acid, including this compound, have been used to create supramolecular and macromolecular columns that form hexagonal columnar mesophases.
Ionophores and Cation Selectivity: Certain derivatives exhibit high selectivity for potassium ions over sodium ions, making them useful in the development of ion-selective electrodes and sensors.
Liquid-Crystalline Networks: Research on multifunctional hydrogen-bonding molecules has led to the development of supramolecular liquid-crystalline networks.
Photoluminescence in Lanthanide Complexes: Studies on lanthanide coordination compounds using benzoic acid derivatives reveal how electron-releasing or withdrawing substituents affect photoluminescence properties.
Mécanisme D'action
The mechanism of action of 4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may interact with phospholipase A2, a membrane-associated enzyme, and signal peptidase I in Escherichia coli . These interactions can influence various biological processes, including inflammation and bacterial protein processing.
Comparaison Avec Des Composés Similaires
4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid is unique due to its specific structure and functional groups. Similar compounds include:
Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-: This compound is structurally related and has similar applications in crystalline architectures and ionophores.
2-[2-(2-Methoxyethoxy)ethoxy]acetic acid: This compound is used in the synthesis and stabilization of colloidal nanoparticles and has applications in biocompatible systems.
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate: This intermediate is used in the synthesis of various organic compounds and has a good leaving group for nucleophilic substitution reactions.
Propriétés
Numéro CAS |
920270-39-9 |
|---|---|
Formule moléculaire |
C16H19NO5S |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
4-[4-[2-(2-methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-yl]benzoic acid |
InChI |
InChI=1S/C16H19NO5S/c1-11-14(22-10-9-21-8-7-20-2)17-15(23-11)12-3-5-13(6-4-12)16(18)19/h3-6H,7-10H2,1-2H3,(H,18,19) |
Clé InChI |
GTQWENCASMMWBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(S1)C2=CC=C(C=C2)C(=O)O)OCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol](/img/structure/B12613282.png)
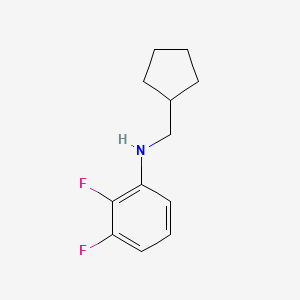
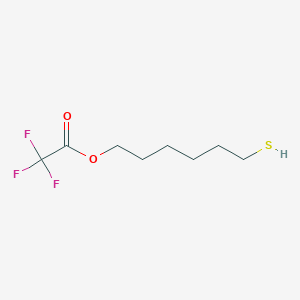
![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12613291.png)
![4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol](/img/structure/B12613293.png)

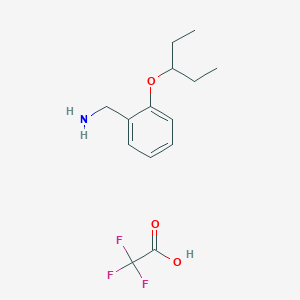
![1-[2-(Benzenesulfonyl)ethyl]-1'-(pyridin-2-yl)-4,4'-bipiperidine](/img/structure/B12613315.png)
![(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene](/img/structure/B12613326.png)

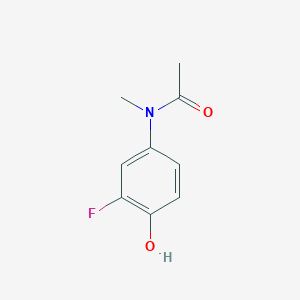
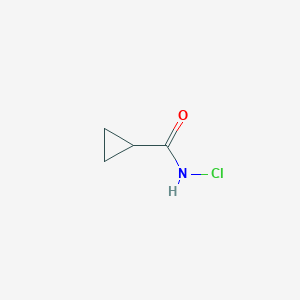
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12613356.png)
